![molecular formula C12H18ClNO2S B13194921 2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is an organic compound that features a pyrrolidine ring substituted with a sulfonylmethyl group attached to a 4-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the following steps:
Formation of the sulfonylmethyl intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile, such as sodium methoxide, to form the sulfonylmethyl intermediate.
Substitution reaction: The sulfonylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with various biological pathways, modulating their function.
相似化合物的比较
Similar Compounds
2-[(4-METHYLPHENYL)SULFONYL]ETHANAMINE: This compound has a similar sulfonylmethyl group but differs in the presence of an ethanamine moiety instead of a pyrrolidine ring.
4-METHYLPHENYL)SULFONYL]OXY}METHYL 4-METHYLBENZENESULFONATE: This compound features a similar sulfonyl group but with different substituents.
Uniqueness
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is unique due to the presence of both the pyrrolidine ring and the sulfonylmethyl group, which confer specific chemical and biological properties
属性
分子式 |
C12H18ClNO2S |
|---|---|
分子量 |
275.80 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylmethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-10-4-6-12(7-5-10)16(14,15)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
InChI 键 |
DHZDKJSQJRQVLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)

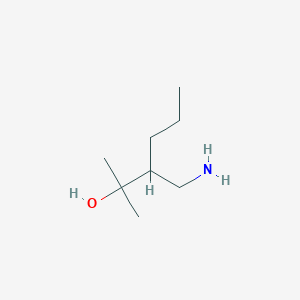
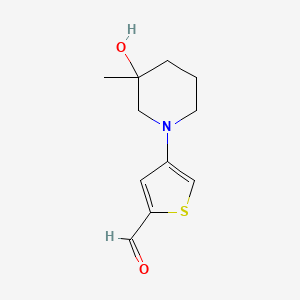

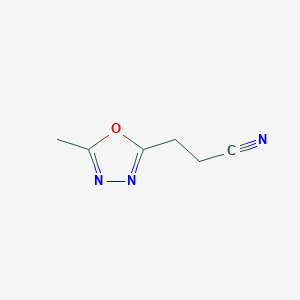


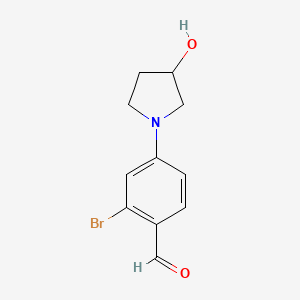
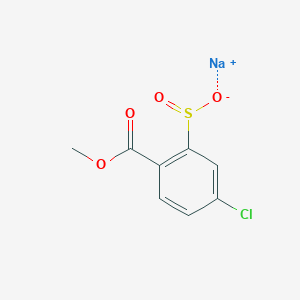
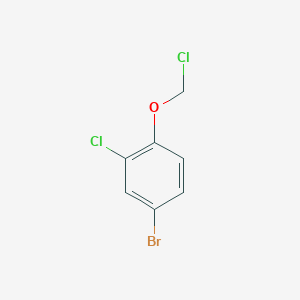
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
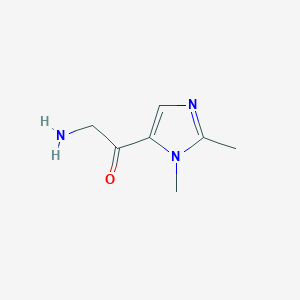
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
